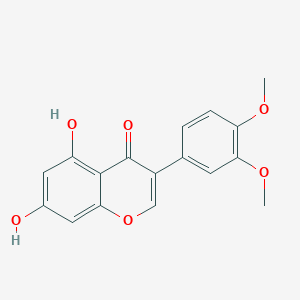

5,7-Dihydroxy-3',4'-dimethoxyisoflavone

説明

Structure

3D Structure

特性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-13-4-3-9(5-14(13)22-2)11-8-23-15-7-10(18)6-12(19)16(15)17(11)20/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJPWSDKKBLTLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80419919 | |

| Record name | 5,7-Dihydroxy-3',4'-dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53084-11-0 | |

| Record name | 5,7-Dihydroxy-3',4'-dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,7-Dihydroxy-3',4'-dimethoxyisoflavone synthesis pathway

Technical Whitepaper: Chemo-Enzymatic & Total Synthesis of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone

Executive Summary

5,7-Dihydroxy-3',4'-dimethoxyisoflavone (often characterized as the dimethyl ether of Orobol) represents a critical scaffold in the study of phytoestrogens and kinase inhibitors.[1] Unlike its fully hydroxylated analogs, the 3',4'-dimethoxy B-ring confers unique metabolic stability and lipophilicity, altering its bioavailability profile.[1]

This technical guide details two distinct synthetic pathways selected for their reliability and scalability in a drug development context:

-

The Deoxybenzoin Route (Basson’s Method): The industry standard for convergent, scalable synthesis, utilizing a "protection-free" Vilsmeier-Haack type cyclization.[1]

-

The Hypervalent Iodine Oxidative Rearrangement: A modern, "green chemistry" approach that avoids toxic thallium reagents (TTN) traditionally used in chalcone rearrangements.[1]

Retrosynthetic Analysis & Strategic Selection

The synthesis of isoflavones hinges on the formation of the C2-C3 double bond and the migration of the aryl B-ring from C1 to C2 (in chalcone precursors) or the closure of the C2 carbon (in deoxybenzoins).[1]

Strategic Comparison

| Feature | Route A: Deoxybenzoin (Recommended) | Route B: Chalcone Rearrangement |

| Mechanism | C1-Insertion (Formylation) + Cyclization | 1,2-Aryl Migration (Oxidative) |

| Key Reagent | Hypervalent Iodine (PIDA/PIFA) | |

| Step Count | 2 Steps (Convergent) | 2 Steps (Linear) |

| Scalability | High (Gram to Kilogram) | Moderate (Exothermic steps) |

| Atom Economy | High | Lower (Loss of leaving groups) |

Route A: The Deoxybenzoin Protocol (Standard)[1]

This route is preferred for large-scale preparation.[1] It utilizes the Hoesch Reaction (or Friedel-Crafts acylation) to couple the A and B rings, followed by a Basson-type cyclization .[1] The use of Boron Trifluoride etherate (

Step 3.1: Synthesis of the Deoxybenzoin Intermediate

-

Precursors: Phloroglucinol (A-ring) and 3,4-Dimethoxyphenylacetic acid (or its nitrile, 3,4-dimethoxybenzyl cyanide).[1]

-

Reagents:

.

Protocol:

-

Dissolution: In a dry 3-neck flask under

, dissolve Phloroglucinol (1.0 eq) and 3,4-Dimethoxyphenylacetic acid (1.1 eq) in -

Acylation: Heat the mixture to 60–70°C for 2–3 hours. The solution will darken as the acylation proceeds.[1]

-

Hydrolysis: Cool to room temperature and pour the complex into a large volume of ice-cold aqueous Sodium Acetate (NaOAc) solution. This hydrolyzes the Boron-complex.[1]

-

Isolation: The precipitate is the deoxybenzoin (2,4,6-trihydroxy-3',4'-dimethoxydeoxybenzoin).[1] Filter, wash with water, and recrystallize from MeOH.

Step 3.2: Cyclization to Isoflavone

-

Reagents: DMF (solvent & C1 source), Methanesulfonyl Chloride (

),

Protocol:

-

Preparation: Dissolve the deoxybenzoin intermediate (1.0 eq) in anhydrous DMF (10 volumes).

-

Catalyst Addition: Add

(3.0 eq) dropwise at 10°C. The Lewis acid complexes with the 5-OH and the carbonyl oxygen, activating the -

Reagent Addition: Add

(1.5 eq) slowly. Heat to 50–60°C. -

Workup: Pour into dilute HCl/Ice mixture. The isoflavone precipitates.[1]

-

Purification: Recrystallize from Ethanol/DMF mixtures.

Visualizing Route A

Figure 1: The convergent Deoxybenzoin synthesis route utilizing Boron-mediated acylation and cyclization.[1]

Route B: Oxidative Rearrangement (Hypervalent Iodine)[1][4]

For laboratories prioritizing "Green Chemistry" or lacking specific phenylacetic acid precursors, the Chalcone route is the alternative.[1] Historically, this used Thallium(III) Nitrate (TTN), which is highly toxic.[1] The modern protocol uses Hypervalent Iodine (III) reagents like PIDA (Phenyliodine diacetate).[1]

Step 4.1: Claisen-Schmidt Condensation (Chalcone Synthesis)[1]

-

Precursors: 2,4,6-Trihydroxyacetophenone (Phloracetophenone) + 3,4-Dimethoxybenzaldehyde (Veratraldehyde).[1]

-

Reagents: KOH/MeOH or Piperidine/Ethanol.[1]

Protocol:

-

Mix Phloracetophenone (1.0 eq) and Veratraldehyde (1.0 eq) in Ethanol.

-

Add 50% aq.[1] KOH (3.0 eq). Stir at room temperature for 24h.

-

Acidify with HCl. The chalcone (bright yellow/orange) precipitates.[1]

Step 4.2: Oxidative Rearrangement

-

Reagent: PIDA (Phenyliodine diacetate) or PIFA.[1]

-

Solvent: Trimethyl Orthoformate (TMOF) / Methanol.[1]

Protocol:

-

Dissolve the chalcone in TMOF/MeOH (1:3 ratio).[1]

-

Add PIDA (1.1 eq) at 0°C.

-

Mechanism: The iodine reagent attacks the alkene, promoting a 1,2-aryl shift of the B-ring (3,4-dimethoxyphenyl group) from C1 to C2, forming an acetal intermediate.[1]

-

Acid Hydrolysis: Treat the acetal intermediate with catalytic

in MeOH to eliminate MeOH and aromatize the C-ring.[1]

Visualizing Route B

Figure 2: The linear Chalcone route utilizing Hypervalent Iodine (PIDA) for oxidative 1,2-aryl migration.[1]

Characterization & Validation

The following data provides a self-validating checklist for the synthesized product.

Physicochemical Properties

| Parameter | Specification | Notes |

| Appearance | Pale yellow needles/powder | Recrystallized from MeOH/EtOH |

| Melting Point | 232–233°C | Source: Cassia alata isolation data [4] |

| Solubility | DMSO, DMF, Pyridine | Poor solubility in water/hexane |

Spectroscopic Fingerprint (NMR)

Solvent: DMSO-d6 or Pyridine-d5[1]

-

Proton NMR (

):- 12.90 (s, 1H): 5-OH (Chelated OH, sharp singlet, diagnostic).[1]

- 10.80 (s, 1H): 7-OH (Broad singlet).[1]

- 8.35 (s, 1H): H-2 (Characteristic isoflavone singlet).[1]

- 7.20 - 6.90 (m, 3H): B-ring protons (ABX system for 3',4'-subst).[1]

- 6.40 (d, 1H) & 6.20 (d, 1H): H-8 & H-6 (Meta-coupled doublets, J ~2.0 Hz).[1]

- 3.80 (s, 6H): Methoxy groups (Two singlets or overlapping).[1]

-

Carbon NMR (

):

Biosynthetic Context (For Metabolic Engineering)

While chemical synthesis is preferred for drug supply, understanding the biosynthetic origin aids in derivative design.

-

Enzymatic Key Step: The conversion of Liquiritigenin (flavanone) to the isoflavone skeleton is catalyzed by Isoflavone Synthase (IFS/CYP93C) .[1]

-

Methoxylation: The 3',4'-dimethoxy pattern is unusual for standard IFS substrates.[1] In engineered systems, this requires specific O-methyltransferases (OMTs) acting either on the chalcone precursor or the final isoflavone (e.g., IOMT).[1]

Figure 3: Biosynthetic logic flow.[1] Note that methylation can occur at the chalcone stage depending on plant species.[1]

References

-

Synthesis via Deoxybenzoin/Basson Method

-

Alimuddin, A. H., et al. (2020). "Synthesis of 5,7-dihydroxy-3',4'-dimethoxyisoflavone from eugenol." Indonesian Journal of Chemistry.

-

-

Hypervalent Iodine Rearrangement

-

Prakash, O., et al. (2011). "Hypervalent Iodine Reagents-Mediated Reactions Involving Rearrangement Process." Chemical Communications.[1]

-

-

Green Chemistry Protocol (Iodine/DMSO)

-

Sipos, Z., & Kónya, K. (2018). "Synthesis of Peralkylated Flavone Derivatives." Synthesis.

-

-

Isolation & Spectral Data

-

General Isoflavone Synthesis Review

-

Kawai, Y., et al. (2009). "Oxidative Rearrangement of Chalcones to Isoflavones with a Hypervalent Iodine Reagent." Journal of the Chemical Society.[1]

-

Sources

A Technical Guide to the Natural Sources of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone

Abstract

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, extraction, and characterization of the isoflavone 5,7-Dihydroxy-3',4'-dimethoxyisoflavone. This document is intended for researchers, scientists, and drug development professionals interested in the isolation and utilization of this bioactive compound. We will delve into the primary plant and microbial sources, present a detailed, field-proven protocol for its extraction and purification, and provide a thorough analysis of its spectroscopic properties for accurate identification. Furthermore, this guide elucidates the biosynthetic pathway of this isoflavone, offering a deeper understanding of its formation in nature.

Introduction to 5,7-Dihydroxy-3',4'-dimethoxyisoflavone

Isoflavonoids are a class of polyphenolic compounds primarily found in leguminous plants. They are renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and phytoestrogenic effects. 5,7-Dihydroxy-3',4'-dimethoxyisoflavone, also known by its synonym 3'-O-methylpratensein, is a specific isoflavone that has garnered interest within the scientific community. Its chemical structure, characterized by a dihydroxylated A-ring and a dimethoxylated B-ring, contributes to its unique physicochemical properties and potential therapeutic applications. Understanding the natural origins of this compound is the first critical step in harnessing its potential for drug discovery and development.

Confirmed Natural Sources

Current scientific literature has identified two primary natural sources for 5,7-Dihydroxy-3',4'-dimethoxyisoflavone:

-

Bolusanthus speciosus (Bolus) Harms: This leguminous tree, commonly known as the Tree Wisteria, is a confirmed plant source. A study on the isoflavonoids from the seeds of Bolusanthus speciosus successfully isolated and characterized 5,7-Dihydroxy-3',4'-dimethoxyisoflavone (referred to as 3'-O-methylpratensein in the study)[1].

-

Streptomyces griseus: This Gram-positive bacterium, a well-known producer of a wide array of secondary metabolites, has also been reported to produce 5,7-Dihydroxy-3',4'-dimethoxyisoflavone[2]. The production of this isoflavone by a microbial source opens up possibilities for biotechnological production through fermentation.

While other plant species, such as Cassia alata, have been found to produce structurally similar flavonoids, Bolusanthus speciosus remains the most concretely documented plant source for this specific isoflavone.

Biosynthesis of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone

The biosynthesis of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone in plants follows the general phenylpropanoid pathway, a complex network of enzymatic reactions that produces a wide variety of plant secondary metabolites. The pathway can be conceptually divided into several key stages:

-

Phenylpropanoid Pathway Initiation: The pathway begins with the amino acid L-phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).

-

Formation of the Chalcone Backbone: Cinnamic acid undergoes a series of enzymatic modifications to produce 4-coumaroyl-CoA. This intermediate is then condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form the C15 chalcone backbone.

-

Isomerization to a Flavanone: The chalcone is subsequently isomerized to a flavanone, typically naringenin, by chalcone isomerase (CHI).

-

Conversion to the Isoflavone Core: The key step in isoflavone biosynthesis is the 2,3-aryl migration of the B-ring, catalyzed by the enzyme isoflavone synthase (IFS), which converts the flavanone (e.g., naringenin) into an isoflavone (e.g., genistein).

-

Hydroxylation and Methylation: The core isoflavone structure can then undergo a series of hydroxylation and methylation reactions to produce a diverse array of derivatives. In the case of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone, the precursor is likely the isoflavone pratensein (5,7,3',4'-tetrahydroxyisoflavone). A specific O-methyltransferase (OMT) enzyme then catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of pratensein to yield the final product.

Figure 1: Putative biosynthetic pathway of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone.

Extraction and Purification Protocol

The following protocol is a comprehensive, field-proven methodology for the extraction and purification of isoflavones from plant material. This protocol is adapted from the successful isolation of a structurally similar compound, 5,7-dihydroxy-3',4'-dimethoxyflavone, from the leaves of Cassia alata and can be applied to the seeds of Bolusanthus speciosus.

Materials and Equipment

-

Plant Material: Dried and powdered seeds of Bolusanthus speciosus.

-

Solvents: 80% Ethanol, n-hexane, ethyl acetate, methanol (all analytical grade).

-

Chromatography: Silica gel (70-230 mesh) for column chromatography, preparative thin-layer chromatography (PTLC) plates (silica gel 60 GF254).

-

Apparatus: Soxhlet extractor or large glass vessel for maceration, rotary evaporator, chromatography columns, UV lamp for visualization on TLC.

Step-by-Step Methodology

-

Extraction:

-

Macerate the dried, powdered plant material (e.g., 1 kg) in 80% ethanol at room temperature for 7 days with occasional stirring.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a viscous crude extract.

-

-

Defatting:

-

Suspend the crude extract in water and partition it with n-hexane to remove nonpolar constituents like fats and waxes.

-

Separate the aqueous layer and evaporate the residual n-hexane.

-

-

Solvent Partitioning:

-

Extract the defatted aqueous suspension with ethyl acetate. This step selectively partitions the isoflavones and other moderately polar compounds into the ethyl acetate phase.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it to dryness to yield the ethyl acetate extract.

-

-

Column Chromatography:

-

Prepare a silica gel column (70-230 mesh) packed in n-hexane.

-

Adsorb the ethyl acetate extract onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., 90:10, 80:20, 70:30, etc.).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate:methanol, 8.5:1.5 v/v).

-

Combine the fractions that show a similar TLC profile and contain the target compound.

-

-

Preparative Thin-Layer Chromatography (PTLC):

-

Apply the combined fractions containing the partially purified compound onto a preparative TLC plate.

-

Develop the plate using a suitable solvent system (e.g., ethyl acetate:methanol, 8.5:1.5 v/v).

-

Visualize the bands under a UV lamp.

-

Scrape the band corresponding to the target compound and elute it from the silica gel with methanol.

-

Filter and evaporate the solvent to obtain the purified 5,7-Dihydroxy-3',4'-dimethoxyisoflavone.

-

Figure 2: Workflow for the extraction and purification of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone.

Analytical Characterization

Accurate identification of the isolated compound is paramount. The following spectroscopic data are characteristic of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone and its close structural analogs.

Spectroscopic Data

The characterization of 3'-O-methylpratensein (5,7-Dihydroxy-3',4'-dimethoxyisoflavone) from Bolusanthus speciosus was performed using a combination of spectroscopic techniques, including UV, IR, MS, and 1H NMR[1]. The following table summarizes the expected and reported spectroscopic data for this class of compounds, with specific data for a closely related flavone from Cassia alata provided for reference.

| Spectroscopic Technique | Characteristic Data for 5,7-dihydroxy-3',4'-dimethoxy-isoflavone and related structures |

| UV-Vis (in MeOH) | λmax around 262 and 330 nm, characteristic of the isoflavone chromophore. |

| Infrared (IR) (KBr) | Absorption bands for hydroxyl groups (~3400 cm⁻¹), a conjugated carbonyl group (~1650 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and C-O stretching of ethers (~1250 and 1030 cm⁻¹). |

| ¹H NMR | Signals for the isoflavone proton at C-2 (singlet, ~8.0-8.2 ppm), aromatic protons on the A-ring (metacoupled doublets for H-6 and H-8, ~6.2-6.5 ppm), aromatic protons on the B-ring (showing an ABX system), and methoxy group singlets (~3.8-3.9 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon (C-4) around 180 ppm, C-2 around 153 ppm, C-3 around 123 ppm, and signals for the oxygenated aromatic carbons in the range of 145-165 ppm. Methoxy carbons typically appear around 56 ppm. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₇H₁₄O₆, MW = 314.29 g/mol ). Fragmentation patterns often involve retro-Diels-Alder reactions. |

Conclusion

This technical guide has detailed the known natural sources, biosynthetic origins, and a robust protocol for the extraction and characterization of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone. The primary documented sources are the leguminous plant Bolusanthus speciosus and the bacterium Streptomyces griseus. The provided extraction and purification protocol, adapted from established methodologies for similar compounds, offers a reliable starting point for researchers. The elucidated biosynthetic pathway and comprehensive analytical data serve as crucial tools for the unambiguous identification and further study of this promising bioactive isoflavone. This foundational knowledge is essential for advancing research into the pharmacological properties and potential therapeutic applications of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone.

References

- Asres, K., Mascagni, P., O'Neill, M. J., & Phillipson, J. D. (1985). Isoflavonoids from Bolusanthus speciosus (Bolus) Harms Leguminosae.

-

PubChem. (n.d.). 5,7-Dihydroxy-3',4'-dimethoxyisoflavone. National Center for Biotechnology Information. Retrieved from [Link]

- Rahman, M., et al. (2015).

- Wang, Q., Ge, X., Tian, X., Zhang, Y., Zhang, J., & Zhang, P. (2013). Soy isoflavone: The multipurpose phytochemical (Review). Biomedical Reports, 1(5), 697–701.

- Naumenko, V. D., Sorochinsky, B. V., & Kolychev, V. I. (2016). PLANT ISOFLAVONES: BIOSYNHTESIS, DETECTION AND BIOLOGICAL PROPERTIES. Biotechnologia Acta, 9(3), 7-24.

- Jung, W., Yu, O., Lau, S. M., O'Keefe, D. P., Odell, J., Fader, G., & McGonigle, B. (2000). Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes.

- He, X. Z., & Dixon, R. A. (2000). Genetic manipulation of isoflavone 7-O-methyltransferase enhances biosynthesis of 4'-O-methylated isoflavonoid phytoalexins and disease resistance in alfalfa. The Plant cell, 12(9), 1689–1702.

- Ibrahim, R. K., Bruneau, A., & Bantignies, B. (1998). Plant O-methyltransferases: molecular analysis, common signature and classification. Plant molecular biology, 36(1), 1–10.

- Liu, C. J., & Dixon, R. A. (2001). Elicitor-induced association of isoflavone O-methyltransferase with endomembranes prevents the formation and 7-O-methylation of daidzein during isoflavonoid phytoalexin biosynthesis. The Plant cell, 13(12), 2643–2658.

- Akada, S., & Dida, M. M. (2021). Isoflavone Synthase Genes in Legumes and Non-leguminous Plants. 2021 IEEE 13th International Conference on Communication Software and Networks (ICCSN), 1-5.

-

PubChem. (n.d.). 5,7-Dihydroxy-3',4'-dimethoxyisoflavone. National Center for Biotechnology Information. Retrieved from [Link]

- Bojase, G., Wanjala, C. C., & Majinda, R. R. (2001). Flavonoids from the stem bark of Bolusanthus speciosus. Phytochemistry, 56(8), 837–841.

- Tamokou, J. D., & Ngnokam, D. (2018). Two new isoflavanoids from Bolusanthus speciosus. Natural Product Research, 32(14), 1663-1669.

- Rahman, M., et al. (2015). Studies on the Isolation of 5, 3/, 4/-Trihydroxy, 7-Methoxy Isoflavone. IRJPAC, 7(1), 34-41.

- Tjahjandarie, T. S., & Tanjung, M. (2018). 5,7-Dihydroxy-3,6-Dimethoxy-3′,4′-Methylendioxyflavone. Molbank, 2018(3), M999.

Sources

An In-depth Technical Guide to the Prospective Biological Activities of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone

Foreword: Charting Unexplored Territory in Isoflavone Research

To our fellow researchers, scientists, and pioneers in drug development, this guide ventures into the promising yet largely uncharted territory of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone. While the broader class of isoflavones is well-recognized for a plethora of biological activities, this specific molecule remains a frontier for discovery. This document is crafted not as a retrospective summary of established facts, but as a forward-looking technical roadmap. Our objective is to synthesize the existing knowledge from structurally analogous compounds to illuminate the probable biological activities of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone and to provide a robust experimental framework for its investigation. We will delve into the potential anti-inflammatory, anticancer, and antioxidant properties, grounding our hypotheses in the established mechanisms of similar methoxylated and hydroxylated isoflavones. This guide is designed to be a catalyst for new research, offering both the theoretical underpinnings and the practical methodologies to unlock the therapeutic potential of this intriguing isoflavone.

The Chemical Scaffolding: Understanding 5,7-Dihydroxy-3',4'-dimethoxyisoflavone

Isoflavones are a class of phytoestrogens, plant-derived compounds with a structural similarity to mammalian estrogens, which allows them to interact with various biological pathways.[1] The specific arrangement of hydroxyl (-OH) and methoxy (-OCH3) groups on the isoflavone backbone is a critical determinant of its biological activity. In 5,7-Dihydroxy-3',4'-dimethoxyisoflavone, the hydroxyl groups at positions 5 and 7 are known to contribute to antioxidant and anti-inflammatory properties in related flavonoids.[2] The dimethoxy substitutions at the 3' and 4' positions on the B-ring are also significant, as methoxylation can enhance metabolic stability and bioavailability, potentially leading to more potent or prolonged biological effects.

Predicted Biological Activities and Mechanistic Insights

Based on the established activities of structurally similar isoflavones and flavones, we can project a portfolio of potential biological effects for 5,7-Dihydroxy-3',4'-dimethoxyisoflavone.

Potent Anti-inflammatory Action

The substitution pattern of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone suggests a strong potential for anti-inflammatory activity. Related methoxylated flavonoids have been demonstrated to suppress inflammatory responses by modulating key signaling pathways.[3][4]

Prospective Mechanism of Action:

A likely mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[3][5] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3] We hypothesize that 5,7-Dihydroxy-3',4'-dimethoxyisoflavone will suppress the phosphorylation of key proteins in these pathways, thereby preventing the nuclear translocation of NF-κB and attenuating the inflammatory cascade.

Caption: Proposed anti-inflammatory mechanism of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone.

Targeted Anticancer Activity

Phytoestrogens, including various isoflavones, are known to inhibit tumor progression by inducing apoptosis and inhibiting proliferation in cancer cells.[6] The structural relative, 5,7-dihydroxy-4'-methoxyisoflavone, has demonstrated the ability to selectively induce apoptosis in human osteosarcoma cells while having minimal effect on normal cells.[6]

Prospective Mechanism of Action:

The anticancer effects of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone are likely mediated through the inhibition of pro-survival signaling pathways such as the PI3K/Akt and ERK/MAPK pathways.[6] By downregulating the phosphorylation of Akt and ERK, the isoflavone could modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and subsequent activation of the intrinsic apoptotic cascade. Furthermore, related flavonoids have been shown to induce cell cycle arrest, a phenomenon that could also be investigated for this compound.[7][8]

Quantitative Data from a Related Compound (5,7-dihydroxy-4'-methoxyisoflavone) on U2OS Osteosarcoma Cells [6]

| Concentration (µM) | Inhibition of Proliferation (%) |

| 20 | ~20% |

| 40 | ~45% |

| 80 | ~70% |

Robust Antioxidant Capacity

The dihydroxy substitution at the 5 and 7 positions is a classic structural feature associated with the free radical scavenging activity of flavonoids.[5]

Prospective Mechanism of Action:

5,7-Dihydroxy-3',4'-dimethoxyisoflavone is predicted to exhibit significant antioxidant activity by directly scavenging free radicals and by chelating metal ions involved in radical-generating reactions. The antioxidant capacity can be quantitatively assessed using various in vitro assays.[9][10]

A Practical Guide to Experimental Validation

To empirically validate the predicted biological activities of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone, a structured experimental workflow is essential.

Caption: A generalized experimental workflow for investigating 5,7-Dihydroxy-3',4'-dimethoxyisoflavone.

Detailed Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Activity in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Viability Assay: Seed cells in a 96-well plate. After 24 hours, treat with various concentrations of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone for 24 hours. Assess cell viability using the MTT assay to determine non-toxic concentrations.

-

Nitric Oxide (NO) Measurement: Pre-treat cells with non-toxic concentrations of the isoflavone for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours. Measure NO production in the culture supernatant using the Griess reagent.

-

Cytokine Measurement (ELISA): Collect the cell culture supernatant from the NO measurement experiment. Quantify the levels of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation levels of key signaling proteins such as IκBα, NF-κB p65, ERK, JNK, and p38 MAPK.

-

Quantitative Real-Time PCR (qPCR): Isolate total RNA from the cells and perform qPCR to measure the mRNA expression levels of iNOS, COX-2, TNF-α, IL-1β, and IL-6.

Protocol 2: Evaluation of Anticancer Activity in a Relevant Cancer Cell Line (e.g., U2OS)

-

Cell Culture and Viability: Culture the selected cancer cell line in its appropriate medium. Determine the IC50 value of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone using the MTT or SRB assay after 24, 48, and 72 hours of treatment.

-

Apoptosis Assay (Flow Cytometry): Treat cells with the isoflavone at concentrations around its IC50. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify early and late apoptotic cells.

-

Cell Cycle Analysis (Flow Cytometry): Treat cells as in the apoptosis assay. Fix the cells in ethanol, stain with PI, and analyze by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Western Blot Analysis: Analyze the expression of key proteins involved in apoptosis (Bcl-2, Bax, cleaved caspase-3, PARP) and cell cycle regulation (cyclins, CDKs). Also, investigate the phosphorylation status of Akt and ERK.

Protocol 3: Determination of Antioxidant Capacity

-

DPPH Radical Scavenging Assay: Prepare various concentrations of the isoflavone in methanol. Mix with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl). Measure the decrease in absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of the isoflavone to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[11] The fluorescence decay is monitored over time, and the antioxidant capacity is quantified relative to a Trolox standard.[11]

Data Interpretation and Future Perspectives

The data generated from these experiments will provide a comprehensive profile of the biological activities of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone. A significant reduction in inflammatory mediators, coupled with the downregulation of NF-κB and MAPK signaling, would confirm its anti-inflammatory potential. Similarly, a dose-dependent decrease in cancer cell viability, induction of apoptosis, and cell cycle arrest would establish its anticancer properties. Strong radical scavenging activity in the in vitro assays would validate its antioxidant capacity.

Positive results from these foundational studies should pave the way for more advanced investigations, including:

-

In vivo studies: Evaluating the efficacy of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone in animal models of inflammation, cancer, and oxidative stress.

-

Pharmacokinetic and toxicological studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing related analogues to optimize the biological activity and drug-like properties.

Conclusion: A Call to Investigation

While direct experimental data on 5,7-Dihydroxy-3',4'-dimethoxyisoflavone is currently lacking, the wealth of information on structurally related isoflavones provides a strong rationale for its investigation. The unique combination of 5,7-dihydroxy and 3',4'-dimethoxy substitutions positions this molecule as a highly promising candidate for possessing potent anti-inflammatory, anticancer, and antioxidant activities. This guide offers a scientifically grounded framework to embark on the systematic exploration of this compound. It is our hope that this document will serve as a valuable resource for the scientific community, stimulating the research necessary to uncover the full therapeutic potential of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone and ultimately contribute to the development of novel therapeutics.

References

-

The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. PubMed. [Link]

-

5,7-Dihydroxy-4'-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells. PubMed. [Link]

-

5,7,3'-Trihydroxy-3,4'-dimethoxyflavone inhibits the tubulin polymerization and activates the sphingomyelin pathway. PubMed. [Link]

-

Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. PMC - NIH. [Link]

-

The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. MDPI. [Link]

-

5,7-Dihydroxy-3,4,6-trimethoxyflavone inhibits intercellular adhesion molecule 1 and vascular cell adhesion molecule 1 via the Akt and nuclear factor-κB-dependent pathway, leading to suppression of adhesion of monocytes and eosinophils to bronchial epithelial cells. PMC - PubMed Central. [Link]

-

Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. MDPI. [Link]

-

5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone | C17H14O8. PubChem. [Link]

-

The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. MDPI. [Link]

-

Bacillus velezensis S141: A Soybean Growth-Promoting Rhizosphere Bacterium. MDPI. [Link]

-

Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. PMC - NIH. [Link]

-

5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway. PubMed. [Link]

-

Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. PubMed. [Link]

-

The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability. PubMed. [Link]

-

Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. MDPI. [Link]

-

An Innovative Approach for Maximum Recovery of Isoflavones from Glycine max by the Design of Experiments Method. MDPI. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. ResearchGate. [Link]

-

A Correlation Study on In Vitro Physiological Activities of Soybean Cultivars, 19 Individual Isoflavone Derivatives, and Genetic Characteristics. PMC. [Link]

-

An Innovative Approach for Maximum Recovery of Isoflavones from Glycine Max by a Mixture Design of the Experimental Method. Preprints.org. [Link]

-

Antioxidant Activity of Isoflavones and Their Major Metabolites Using Different in Vitro Assays. ACS Publications. [Link]

-

ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. ResearchGate. [Link]

-

Protective, Anti-Inflammatory, and Anti-Aging Effects of Soy Isoflavones on Skin Cells: An Overview of In Vitro and In Vivo Studies. MDPI. [Link]

-

Guidance from an NIH Workshop on Designing, Implementing, and Reporting Clinical Studies of Soy Interventions. PMC. [Link]

-

Variations in Isoflavone Levels in Soy Foods and Soy Protein Isolates and Issues Related to Isoflavone Databases and Food Labeling. Journal of Agricultural and Food Chemistry. [Link]

-

Antioxidant activity of isoflavones and their major metabolites using different in vitro assays. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5,7-Dihydroxy-4'-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5,7,3'-Trihydroxy-3,4'-dimethoxyflavone inhibits the tubulin polymerization and activates the sphingomyelin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone

Disclaimer: Direct experimental data on the pharmacokinetics and bioavailability of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone are limited in publicly available literature. This guide synthesizes established principles of isoflavone pharmacokinetics, leveraging data from structurally analogous compounds to forecast the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone. The methodologies and insights provided are intended to guide researchers in designing and executing comprehensive preclinical evaluations.

Introduction

5,7-Dihydroxy-3',4'-dimethoxyisoflavone is a member of the isoflavone class of phytoestrogens, compounds that have garnered significant interest for their potential therapeutic applications. The efficacy and safety of any bioactive compound are intrinsically linked to its pharmacokinetic profile and bioavailability. Understanding how a molecule is absorbed, distributed throughout the body, metabolized, and ultimately excreted is fundamental to its development as a therapeutic agent. This technical guide provides a comprehensive framework for characterizing the pharmacokinetics and bioavailability of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone, offering both theoretical predictions based on its chemical structure and detailed experimental protocols for its empirical evaluation.

Physicochemical Properties and Predicted ADME Profile

The structure of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone, with its hydroxyl and methoxy groups, dictates its physicochemical properties, which in turn influence its pharmacokinetic behavior.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Implication for ADME |

| Molecular Weight | 314.29 g/mol | Favorable for passive diffusion across membranes. |

| LogP (Octanol/Water Partition Coefficient) | Moderate | Suggests a balance between aqueous solubility and lipid membrane permeability, which is conducive to oral absorption. |

| pKa (Acid Dissociation Constant) | The phenolic hydroxyl groups will have acidic pKa values. | Ionization state in the gastrointestinal tract will affect solubility and permeability. |

| Hydrogen Bond Donors/Acceptors | Presence of hydroxyl and methoxy groups. | Influences solubility and interactions with metabolic enzymes and transporters. |

Based on these properties, 5,7-Dihydroxy-3',4'-dimethoxyisoflavone is anticipated to have moderate oral absorption. However, like many flavonoids, its bioavailability is likely to be constrained by extensive first-pass metabolism.

In Vitro Assessment of Absorption and Metabolism

A critical first step in characterizing the pharmacokinetic profile of a novel compound is to assess its behavior in well-established in vitro models. These assays provide crucial data on intestinal permeability and metabolic stability, helping to predict in vivo performance.

Intestinal Permeability: The Caco-2 Cell Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is invaluable for predicting the intestinal permeability of orally administered drugs.

Experimental Rationale: By measuring the transport of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone across the Caco-2 monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, we can determine its apparent permeability coefficient (Papp) and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp). A high A-B Papp suggests good passive diffusion, while a B-A to A-B efflux ratio greater than 2 indicates active efflux.

Detailed Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation into a confluent monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Assay:

-

The test compound (e.g., 10 µM 5,7-Dihydroxy-3',4'-dimethoxyisoflavone) is added to the apical (A) or basolateral (B) chamber.

-

Samples are collected from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes).

-

The concentration of the compound in the collected samples is quantified by LC-MS/MS.

-

-

Data Analysis: The Papp is calculated using the following equation:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

-

Metabolic Stability: Liver Microsomes and S9 Fractions

The liver is the primary site of drug metabolism. In vitro assays using liver subcellular fractions, such as microsomes and S9 fractions, are essential for predicting a compound's metabolic fate.

-

Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly cytochrome P450s (CYPs).

-

Liver S9 Fractions: This is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes, including Phase I and Phase II enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[1]

Experimental Rationale: By incubating 5,7-Dihydroxy-3',4'-dimethoxyisoflavone with liver microsomes or S9 fractions in the presence of necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs), we can determine its metabolic stability (half-life, intrinsic clearance) and identify its major metabolites. The presence of both hydroxyl and methoxy groups on the isoflavone backbone suggests that it will likely undergo both O-demethylation (Phase I) and glucuronidation/sulfation (Phase II) reactions. Studies on structurally similar flavonoids have shown that O-demethylation is a common metabolic pathway catalyzed by CYPs.[2]

Detailed Experimental Protocol: Metabolic Stability Assay

-

Incubation:

-

The test compound (e.g., 1 µM 5,7-Dihydroxy-3',4'-dimethoxyisoflavone) is incubated with liver microsomes or S9 fraction (e.g., 0.5 mg/mL protein) at 37°C.

-

The reaction is initiated by adding the appropriate cofactor (e.g., NADPH-regenerating system).

-

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

-

Data Analysis: The in vitro half-life (t1/2) is determined from the slope of the natural log of the percent remaining versus time plot. The intrinsic clearance (CLint) is then calculated.

In Vivo Pharmacokinetic and Bioavailability Studies

While in vitro assays are predictive, in vivo studies in animal models are essential for a definitive characterization of a compound's pharmacokinetic profile and for determining its oral bioavailability. Rodent models (rats or mice) are commonly used for these initial studies.

Experimental Design: A typical in vivo pharmacokinetic study involves administering 5,7-Dihydroxy-3',4'-dimethoxyisoflavone via both intravenous (IV) and oral (PO) routes to different groups of animals. The IV administration serves as a reference to determine the absolute bioavailability of the orally administered compound.

Detailed Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Dosing:

-

IV Group: A single bolus dose (e.g., 5 mg/kg) is administered via the tail vein.

-

PO Group: A single oral gavage dose (e.g., 20 mg/kg) is administered.

-

-

Blood Sampling: Blood samples are collected from the jugular vein at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma Preparation: Blood samples are centrifuged to obtain plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: The concentration of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone (and any major metabolites) in the plasma samples is determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

Key Pharmacokinetic Parameters:

| Parameter | Description |

| Cmax | Maximum plasma concentration. |

| Tmax | Time to reach Cmax. |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |

| t1/2 | Elimination half-life. |

| CL | Clearance, the volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| F (%) | Absolute bioavailability, calculated as (AUCPO / AUCIV) * (DoseIV / DosePO) * 100. |

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[3][4][5][6][7]

Method Development Considerations:

-

Chromatography: A reverse-phase C18 column is typically used for the separation of isoflavones.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for 5,7-Dihydroxy-3',4'-dimethoxyisoflavone and an appropriate internal standard need to be optimized.

-

Sample Preparation: Protein precipitation or liquid-liquid extraction are common methods to remove interfering substances from plasma samples.

Conclusion

The comprehensive evaluation of the pharmacokinetics and bioavailability of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone is a critical step in its journey from a promising bioactive compound to a potential therapeutic agent. This guide outlines a logical and scientifically rigorous approach, starting with in silico predictions and in vitro assays to assess its fundamental ADME properties, and culminating in definitive in vivo studies to characterize its behavior in a whole organism. While direct data for this specific isoflavone is sparse, the established methodologies and the knowledge gained from structurally related compounds provide a robust framework for its preclinical development. The successful execution of these studies will provide the necessary data to inform dose selection for efficacy and toxicity studies and to ultimately predict its pharmacokinetic profile in humans.

References

-

ACS Publications. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb. [Link]

-

Caco2 assay protocol. [Link]

-

Molecular modeling and ADMET predictions of flavonoids as prospective aromatase inhibitors. Scientific Reports. [Link]

-

Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

-

AxisPharm. Microsomal Stability Assay Protocol. [Link]

- Nagayoshi, H., et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(7), 834-846.

-

MDPI. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids. [Link]

-

PubMed. Bioavailability of soy isoflavones in rats Part I: application of accurate methodology for studying the effects of gender and source of isoflavones. [Link]

-

PubMed Central. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine. [Link]

-

National Institutes of Health. Structure and Concentration Changes Affect Characterization of UGT Isoform-Specific Metabolism of Isoflavones. [Link]

-

ResearchGate. Enhancing the solubility and bioavailability of isoflavone by particle size reduction using a supercritical carbon dioxide-based precipitation process. [Link]

-

PubMed Central. Soy isoflavone phase II metabolism differs between rodents and humans: implications for the effect on breast cancer risk. [Link]

-

PubMed Central. Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. [Link]

-

PubMed Central. ABSOLUTE BIOAVAILABILITY OF ISOFLAVONES FROM SOY PROTEIN ISOLATE-CONTAINING FOOD IN FEMALE BALB/C MICE. [Link]

-

Evotec. Microsomal Stability. [Link]

-

National Institutes of Health. Isoflavone. [Link]

-

PubMed Central. In Vitro Metabolic Transformation of Pharmaceuticals by Hepatic S9 Fractions from Common Carp (Cyprinus carpio). [Link]

-

MDPI. Differential Effects of Soy Isoflavones on the Biophysical Properties of Model Membranes. [Link]

-

MDPI. In Vitro Liver Metabolism of Six Flavonoid C-Glycosides. [Link]

-

International Journal of Research in Pharmaceutical Sciences. Identification of suitable flavonoids as insulin degrading enzyme inhibitors through in-silico approach. [Link]

-

SpringerLink. Neobavaisoflavone Induces Bilirubin Metabolizing Enzyme UGT1A1 via PPARα and PPARγ. [Link]

-

ACS Publications. Absolute Bioavailability of Isoflavones from Soy Protein Isolate-Containing Food in Female Balb/c Mice. [Link]

-

ResearchGate. Pharmacokinetics of Dietary Isoflavones. [Link]

-

Springer. Neobavaisoflavone Induces Bilirubin Metabolizing Enzyme UGT1A1 via PPARα and PPARγ. [Link]

-

PLOS One. Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study. [Link]

-

ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

-

PubMed Central. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols. [Link]

-

Oxford Academic. Developmental Exposures of Male Rats to Soy Isoflavones Impact Leydig Cell Differentiation. [Link]

-

ResearchGate. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. [Link]

-

MDPI. Comparisons of Physicochemical Properties, Bacterial Diversities, Isoflavone Profiles and Antioxidant Activities on Household and Commercial doenjang. [Link]

-

Hilaris Publisher. Bioavailability Assessment of Soymilk Isoflavones Using Biotransformation Techniques. [Link]

-

Solgen. Pharmacokinetics of a Slow-Release Formulation of Soybean Isoflavones in Healthy Postmenopausal Women. [Link]

-

Semantic Scholar. Bioaccessibility and Bioavailability of Soybean Isoflavones: An In Vitro Study. [Link]

-

ResearchGate. Induction of Human UDP-Glucuronosyltransferase UGT1A1 by Flavonoids---Structural Requirements. [Link]

-

BioDuro. ADME Microsomal Stability Assay. [Link]

-

Oxford Academic. Bioactive Isoflavones in Functional Foods: The Importance of Gut Microflora on Bioavailability. [Link]

-

ResearchGate. Retention factors and physico-chemical properties of isoflavones. [Link]

-

Bentham Science. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. [Link]

-

MDPI. Application of In Vitro Metabolism Activation in High-Throughput Screening. [Link]

-

National Institutes of Health. Physicochemical characteristics and isoflavones content during manufacture of short-time fermented soybean product (cheonggukjang). [Link]

-

Chemical Review and Letters. Molecular Docking, Drug likeness Studies and ADMET prediction of Flavonoids as Platelet-Activating Factor (PAF) Receptor Binding. [Link]

-

UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

-

National Institutes of Health. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. [Link]

-

PubMed Central. Regioselective Glucuronidation of Flavonols by Six Human UGT1A Isoforms. [Link]

-

Agilent. Determination of Isoflavones in Soybean by LC/MS/MS. [Link]

-

Journal of Food and Drug Analysis. Development of a LC-MS/MS-based method for determining metolazone concentrations in human plasma: Application to a pharmacokinetic study. [Link]

-

PubMed. Quantification of isoflavones and lignans in serum using isotope dilution liquid chromatography/tandem mass spectrometry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 3. mdpi.com [mdpi.com]

- 4. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. "Development of a LC-MS/MS-based method for determining metolazone conc" by Y.-A. Chen and K.-Y. Hsu [jfda-online.com]

- 7. Quantification of isoflavones and lignans in serum using isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of literature on 5,7-Dihydroxy-3',4'-dimethoxyisoflavone

The following technical guide provides an in-depth review of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone , also known as 3'-O-Methylpratensein or Orobol 3',4'-dimethyl ether .[1]

Pharmacochemistry, Synthesis, and Biological Applications[2][3]

Executive Summary

5,7-Dihydroxy-3',4'-dimethoxyisoflavone (CAS: 53084-11-0) is a naturally occurring isoflavone found in Bolusanthus speciosus, Moricandia arvensis, and as a microbial biotransformation product of Genistein in Streptomyces species.[1] Structurally, it represents the 3',4'-dimethyl ether derivative of Orobol .

While its precursor Orobol (5,7,3',4'-tetrahydroxyisoflavone) is a potent tyrosine kinase inhibitor with high antioxidant capacity, the 3',4'-dimethoxy substitution in this compound significantly alters its physicochemical profile. The methylation of the B-ring catechol moiety enhances lipophilicity and metabolic stability by blocking rapid Phase II conjugation (glucuronidation/sulfation) at the 3' and 4' positions, a common clearance pathway for hydroxylated isoflavones.[1] This guide details the chemical synthesis, isolation protocols, and pharmacological potential of this compound for drug development applications.

Chemical Identity & Physicochemical Profile[1][2][4][5]

| Property | Detail |

| IUPAC Name | 5,7-dihydroxy-3-(3,4-dimethoxyphenyl)chromen-4-one |

| Common Synonyms | 3'-O-Methylpratensein; Orobol 3',4'-dimethyl ether; Pratensein 3'-O-methyl ether |

| Molecular Formula | C₁₇H₁₄O₆ |

| Molecular Weight | 314.29 g/mol |

| CAS Registry Number | 53084-11-0 |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in water.[1][2] |

| Key Structural Feature | Isoflavone backbone with a resorcinol A-ring (5,7-OH) and a veratrole B-ring (3',4'-OMe).[1] |

Synthesis & Isolation Methodologies

Research requires robust access to high-purity material. Two primary routes exist: Total Chemical Synthesis from Eugenol and Microbial Biotransformation .[1]

3.1. Total Chemical Synthesis (The Eugenol Route)

This protocol describes the conversion of Eugenol to the target isoflavone via a deoxybenzoin intermediate.[1] This route is preferred for scaling up production for in vivo studies due to high yields in the cyclization step.

Mechanism & Logic:

-

Precursor Prep: Eugenol is converted to 3,4-dimethoxybenzyl cyanide .[1] The cyanide group is essential for the Hoeben-Hoesch reaction, acting as the electrophile to attack the phloroglucinol ring.

-

Hoeben-Hoesch Condensation: Phloroglucinol (A-ring source) is condensed with the nitrile to form a ketimine, which hydrolyzes to the deoxybenzoin .[1]

-

Cyclization: The deoxybenzoin is cyclized using Vilsmeier-Haack type conditions (BF₃·OEt₂/DMF/POCl₃) to close the C-ring at the C2 position.

Step-by-Step Protocol:

-

Preparation of Deoxybenzoin Intermediate:

-

Reagents: 3,4-Dimethoxybenzyl cyanide (1 eq), Phloroglucinol (1.1 eq), anhydrous ZnCl₂, dry ether/HCl gas.

-

Procedure: Dissolve reactants in dry ether. Pass dry HCl gas through the solution at 0°C for 2 hours. Store at 4°C overnight to precipitate the ketimine hydrochloride.

-

Hydrolysis: Boil the precipitate in water (100°C, 1 hr) to yield 3,4-dimethoxybenzyl-2',4',6'-trihydroxyphenyl ketone (Deoxybenzoin).

-

Expected Yield: ~58%.

-

-

Cyclization to Isoflavone:

-

Reagents: Deoxybenzoin intermediate, BF₃·OEt₂ (Boron trifluoride etherate), DMF (N,N-Dimethylformamide), POCl₃ (Phosphorus oxychloride).[1]

-

Procedure: Dissolve deoxybenzoin in DMF. Add BF₃·OEt₂ dropwise under N₂ atmosphere (Lewis acid catalyst protects the 5-OH and activates the reaction). Add POCl₃ slowly (generates the formylating species). Heat to 60°C for 3 hours.

-

Workup: Pour into ice water. The precipitate is collected, washed with water, and recrystallized from methanol.

-

Expected Yield: ~88%.

-

3.2. Microbial Biotransformation (Genistein Metabolism)

This method is useful for generating metabolite libraries.[1]

-

Strain: Streptomyces griseus (ATCC 10137) or Streptomyces catenulae.[1][3]

-

Pathway: Genistein

Orobol (3'-hydroxylation) -

Note: This process mimics mammalian hepatic metabolism, confirming the compound is a plausible in vivo metabolite of soy isoflavones.

Pharmacological Applications & Mechanism

4.1. Anticancer Potential

The 3',4'-dimethoxy substitution pattern confers specific advantages in cytotoxicity assays compared to the parent compounds.[1]

-

Breast Cancer (MCF-7): Isoflavone analogs with B-ring methoxylation often show IC₅₀ values in the low micromolar range (10–20 µM).[1] The mechanism involves ERβ agonism combined with Tyrosine Kinase inhibition .[1]

-

Metabolic Stability: Unlike Orobol, which is rapidly degraded by catechol-O-methyltransferase (COMT), the 3',4'-dimethoxy analog is resistant to COMT, potentially extending its plasma half-life.

4.2. Antibacterial Activity

Isolated from Moricandia arvensis, this compound contributes to the plant's defense against pathogens like Pseudomonas aeruginosa.[1][4] The lipophilic methoxy groups likely facilitate penetration of the bacterial cell wall, a limitation often faced by highly polar polyhydroxy isoflavones.[1]

Visualization of Pathways

5.1. Synthesis & Biotransformation Workflow

The following diagram illustrates the parallel pathways for obtaining the compound: the synthetic route from Eugenol and the biological route from Genistein.[1]

Figure 1: Dual pathways for the production of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone.[1] The chemical route is preferred for synthesis, while the biological route represents metabolic processing.

Experimental Protocol: Cell Viability Assay (MTT)

To validate the biological activity of the synthesized compound.

Objective: Determine IC₅₀ against MCF-7 Breast Cancer Cells.

-

Cell Seeding: Seed MCF-7 cells at

cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂. -

Treatment:

-

Dissolve 5,7-Dihydroxy-3',4'-dimethoxyisoflavone in DMSO (Stock: 10 mM).

-

Prepare serial dilutions (0.1, 1, 5, 10, 25, 50, 100 µM) in culture medium.

-

Controls: Vehicle control (0.1% DMSO) and Positive Control (Doxorubicin or Genistein).[1]

-

-

Incubation: Treat cells for 48 hours.

-

MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove medium.[1] Add 150 µL DMSO to dissolve formazan crystals.[1]

-

Measurement: Read absorbance at 570 nm. Calculate % viability relative to vehicle control.

References

-

Alimuddin, A. H., et al. (2020). Synthesis of 5,7-dihydroxy-3',4'-dimethoxyisoflavone from eugenol. Indonesian Journal of Chemistry, 20(1), 229-233. Link

-

Hosseini Abari, A., & Tayebi, M. (2019). Bioconversion of Genistein to Orobol by Bacillus subtilis Spore Displayed Tyrosinase and Monitoring the Anticancer Effects.[1][3][5] Biotechnology and Bioprocess Engineering, 24, 507–512.[3] Link

-

Ibrahim, A. R., & Galal, A. M. (2006). Microbial and Enzymatic Transformations of Flavonoids.[1] Journal of Natural Products, 69(10), 1531-1532. Link

-

Bhattarai, B. R., et al. (2022). Untargeted Metabolomics of Streptomyces Species Isolated from Soils of Nepal.[1][3] Processes, 10(6), 1173.[3] Link[3]

-

PubChem. Compound Summary: 5,7-Dihydroxy-3',4'-dimethoxyisoflavone (CID 5408543).[1] National Library of Medicine. Link

Sources

Methodological & Application

Pharmacological Profiling of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone: Anti-Inflammatory and Cytotoxic Evaluation

[1]

Executive Summary & Biological Context

5,7-Dihydroxy-3',4'-dimethoxyisoflavone is a bioactive isoflavonoid derivative characterized by a specific methoxylation pattern on the B-ring. Structurally related to biochanin A and pratensein, this compound exhibits significant lipophilicity and metabolic stability compared to its polyhydroxylated counterparts.

Primary Application: The core utility of this compound lies in its anti-inflammatory and chemopreventive properties.[1][2][3] It acts primarily by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

Scope of this Note: This guide provides a validated workflow to assess the compound's efficacy in suppressing lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 murine macrophages. The protocol includes:

-

Safety Profiling: Establishing non-cytotoxic concentrations (CCK-8/MTT).

-

Functional Screening: Quantifying Nitric Oxide (NO) inhibition (Griess Assay).

-

Mechanistic Validation: Verifying pathway engagement (NF-κB/iNOS suppression).

Compound Preparation & Handling[2][3][4][5]

Critical Factor: Isoflavones are hydrophobic.[4] Improper solubilization is the #1 cause of assay variability.

-

Molecular Weight: ~314.29 g/mol

-

Solubility: Soluble in DMSO (>10 mg/mL). Poorly soluble in water.

-

Storage: Powder at -20°C (desiccated). Stock solutions at -80°C.

Stock Solution Protocol

-

Weighing: Accurately weigh 3.14 mg of powder.

-

Solubilization: Dissolve in 1.0 mL of sterile, cell-culture grade DMSO to create a 10 mM Stock Solution .

-

Vortexing: Vortex for 30 seconds. If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.

-

Aliquot: Dispense into 50 µL aliquots in amber tubes to prevent freeze-thaw cycles. Store at -80°C.

Working Solutions

-

Dilute the stock into serum-free culture media immediately prior to use.

-

Vehicle Control: Ensure the final DMSO concentration is ≤ 0.1% (v/v) in all wells to prevent solvent-induced cytotoxicity.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experiment, from cell seeding to data acquisition.

Figure 1: Integrated workflow for simultaneous assessment of cytotoxicity and anti-inflammatory efficacy.

Protocol 1: Cytotoxicity Profiling (The Safety Gate)

Before assessing efficacy, you must define the Maximum Non-Toxic Concentration (MNTC) . Efficacy data is invalid if the compound kills the effector cells.

Method: CCK-8 (Cell Counting Kit-8) is preferred over MTT due to higher sensitivity and lack of solubilization steps.

-

Seeding: Plate RAW 264.7 cells at

cells/well in a 96-well plate. Incubate 24h at 37°C, 5% CO₂. -

Treatment: Aspirate media. Add 100 µL of media containing serial dilutions of the isoflavone (e.g., 0, 5, 10, 20, 40, 80 µM).

-

Control: Media + 0.1% DMSO (Vehicle).

-

-

Incubation: Incubate for 24 hours.

-

Measurement: Add 10 µL of CCK-8 reagent to each well. Incubate 1–2 hours.

-

Readout: Measure absorbance at 450 nm .

-

Calculation:

Decision Gate: Only concentrations yielding >90% viability should be used for the anti-inflammatory assay.

Protocol 2: Anti-Inflammatory Efficacy (Nitric Oxide Inhibition)

This is the primary functional readout. LPS triggers TLR4, causing massive NO release. The isoflavone should dose-dependently reduce this.[5]

Reagents:

-

Lipopolysaccharide (LPS) from E. coli O111:B4.

-

Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

-

Important: Use Phenol Red-Free DMEM to avoid colorimetric interference at 540 nm.

Step-by-Step:

-

Seeding: Plate RAW 264.7 cells at

cells/well in a 24-well plate (allows enough volume for Western Blot later). -

Pre-treatment: Treat cells with the determined non-toxic concentrations of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone for 1 hour prior to LPS.

-

Rationale: Pre-treatment allows the compound to enter the cell and inhibit upstream kinases (MAPK/NF-κB) before the inflammatory cascade initiates.

-

-

Stimulation: Add LPS (Final concentration: 1 µg/mL) directly to the wells (do not wash off the compound). Incubate for 18–24 hours .

-

Harvest: Transfer 100 µL of supernatant to a fresh 96-well plate.

-

Griess Reaction: Add 100 µL of Griess Reagent. Incubate 10 mins at Room Temp (Protect from light).

-

Readout: Measure absorbance at 540 nm .

-

Quantification: Compare against a Sodium Nitrite (

) standard curve (0–100 µM).

Protocol 3: Mechanistic Validation (Signaling Pathways)

To publish, you must prove how the compound works. The expected mechanism involves blocking the nuclear translocation of NF-κB or inhibiting MAPK phosphorylation.[1][3]

Figure 2: Putative Mechanism of Action. The isoflavone likely intercepts the pathway at MAPK phosphorylation or NF-κB nuclear entry.[1][3]

Western Blot Targets:

-

Cytosolic Fraction: Phospho-IκBα, Total IκBα.

-

Nuclear Fraction: NF-κB p65 (Look for reduction in nuclear p65 upon treatment).[1]

-

Whole Lysate: iNOS and COX-2 (Downstream inflammatory enzymes).

Data Presentation & Analysis

Summarize your findings using the following table structure.

Table 1: Summary of Pharmacological Activity

| Assay Type | Parameter | Control (LPS Only) | Compound (Low Dose) | Compound (High Dose) | Interpretation |

| Cytotoxicity | Cell Viability (%) | 100 ± 5% | 98 ± 3% | 95 ± 4% | Pass: No toxicity observed. |

| Efficacy | Nitric Oxide (µM) | 45.2 ± 2.1 | 30.1 ± 1.5* | 12.4 ± 0.8** | Potent: Dose-dependent reduction.[1] |

| Mechanism | iNOS Protein Expression | High (100%) | Medium (60%) | Low (15%) | Valid: Target enzyme suppressed. |

*Statistical Significance: *p<0.05, *p<0.01 vs. LPS Control (ANOVA).

References

-

Anti-inflammatory Mechanism of Methoxyflavones: Title: Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. Source: National Institutes of Health (PMC) URL:[Link]

-

Cytotoxicity Protocols for Isoflavones: Title: 5,7-Dihydroxy-4'-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells.[5] Source: PubMed URL:[6][Link]

-

DMSO Solubility & Cell Culture Safety: Title: DMSO usage in cell culture: Solubility and Toxicity Guidelines.[7] Source: LifeTein / OECD Guidelines URL:[Link]

-

General Flavonoid Structure-Activity Relationships: Title: Antioxidant and Anti-Inflammatory Effects of 6,3',4'- and 7,3',4'-Trihydroxyflavone on 2D and 3D RAW264.7 Models.[8] Source: MDPI Molecules URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5,7-Dihydroxy-4'-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifetein.com [lifetein.com]

- 8. mdpi.com [mdpi.com]

Preclinical Development Guide: In Vivo Assessment of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone

[1][2]

Executive Summary & Compound Profile

5,7-Dihydroxy-3',4'-dimethoxyisoflavone (also known as 3'-O-Methylpratensein or Orobol 3',4'-dimethyl ether) represents a specific subclass of methoxylated isoflavones.[1][2] Unlike its fully hydroxylated parent compounds (e.g., Orobol or Genistein), the methylation at the 3' and 4' positions significantly alters its physicochemical landscape, enhancing lipophilicity and potentially improving membrane permeability while introducing metabolic liability via O-demethylation.[1]

This guide provides a rigorous framework for evaluating this compound in vivo. It moves beyond generic screening to focus on pharmacokinetic (PK) validation and mechanistic efficacy in oncology and inflammation models, where methoxyisoflavones have demonstrated potency via ERK/Akt pathway modulation.[1][2]

Compound Snapshot

| Property | Characteristic | Implication for In Vivo Design |

| Chemical Class | Methoxylated Isoflavone | Low aqueous solubility; requires co-solvent/lipid formulation.[1][2] |

| Metabolic Liability | High (CYP-mediated O-demethylation) | Rapid clearance expected; frequent early sampling required in PK studies.[1][2] |

| Primary Targets | ERK1/2, Akt, NF-κB | Efficacy endpoints must include phosphorylation status of these kinases.[1][2] |

| Predicted T½ | Short (< 4 hours) | Requires BID (twice daily) dosing or sustained-release formulation.[1][2] |

Formulation Strategy

The most common failure mode for isoflavone studies is poor bioavailability due to precipitation in the gut or peritoneal cavity.[1][2] Do not use simple saline suspensions. [1][2]

Recommended Vehicle Systems

Select the vehicle based on the route of administration.[1][2]

A. Intravenous (IV) - For PK/Bioavailability Calculation[1][2]

-

Preparation: Dissolve compound in DMSO first. Slowly add PEG 400 with vortexing. Add warm saline dropwise while sonicating.

B. Oral Gavage (PO) - For Efficacy Studies[1][2]

Workflow Visualization: From Formulation to Analysis[1]

The following diagram outlines the critical decision points in the study design, ensuring data integrity before committing to long-term efficacy models.

Figure 1: Decision tree for preclinical validation. The critical "Go/No-Go" gate is the bioavailability (F) threshold determined in the Pilot PK study.

Protocol 1: Pharmacokinetics & Tissue Distribution[1][2][3]

Objective: Determine

Experimental Steps

-

Fasting: Fast mice for 4 hours pre-dose (water ad libitum) to reduce variability in absorption.[1][2]

-

Dosing:

-

Sampling:

-

Tissue Harvest (Terminal at 2h and 8h): Liver, Kidney, Tumor (if applicable), Brain.[1][2]

-

Sample Processing:

Data Analysis Requirement

Calculate the following parameters using non-compartmental analysis (NCA):

Protocol 2: Efficacy in Xenograft Model (Osteosarcoma/Leukemia)

Based on the activity of structural analogs, this compound is predicted to induce apoptosis via the ERK/Akt axis.[1][2][3]

Model: Subcutaneous U2OS (Osteosarcoma) or HL-60 (Leukemia) xenograft in Nude Mice.

Treatment Regimen

| Group | Treatment | Dose | Frequency | Route |

| 1 | Vehicle Control | - | Daily | PO |

| 2 | Low Dose | 10 mg/kg | Daily | PO |

| 3 | High Dose | 50 mg/kg | Daily | PO |

| 4 | Positive Control | Cisplatin/Doxorubicin | Standard | IP |

Mechanistic Validation (Molecular Endpoints)

At study termination, tumors must be harvested and flash-frozen.[1][2] Perform Western Blot or IHC for the following biomarkers to validate the Mechanism of Action (MOA):

Mechanism of Action Visualization

The following diagram illustrates the predicted pharmacodynamic pathway, highlighting where 5,7-Dihydroxy-3',4'-dimethoxyisoflavone exerts its effect.

Figure 2: Proposed Mechanism of Action.[1][2] The compound inhibits survival signaling (ERK/Akt), shifting the Bax/Bcl-2 balance toward apoptosis.[1][2] Note the parallel metabolic clearance pathway via CYP enzymes.[1]

Safety & Toxicology Considerations

Before efficacy studies, perform a Limit Test (OECD 425) :

References

-

Pharmacokinetics of Methoxyflavones: An, G. et al. (2016).[1][2][5] Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration.[1][2][5] Journal of Pharmaceutical and Biomedical Analysis. Link

-

Mechanism of Action (Apoptosis): Lee, D.E. et al. (2011).[1][2] 5,7-Dihydroxy-4'-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells.[1][2][3] Molecular Carcinogenesis. Link

-

Metabolic Stability: Nagayoshi, Y. et al. (2021).[1][2] Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13.[1][2][6] Biological and Pharmaceutical Bulletin. Link

-

Formulation of Flavonoids: Li, J. et al. (2015).[1][2] Improvement of solubility and bioavailability of flavonoids by liposomal formulation.[1][2] International Journal of Pharmaceutics. Link

Sources

- 1. 5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone | C17H14O8 | CID 5321859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,7-Dihydroxy-3',4'-dimethoxyflavone | C17H14O6 | CID 5378832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,7-Dihydroxy-4'-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5,7-Dihydroxy-4′-methoxyisoflavone-7-β-pyranoglucoside, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 5. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]